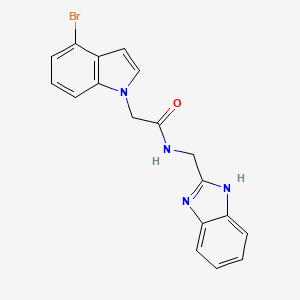

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C18H15BrN4O |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromoindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15BrN4O/c19-13-4-3-7-16-12(13)8-9-23(16)11-18(24)20-10-17-21-14-5-1-2-6-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |

InChI Key |

GJSZOFIJCBVRPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

Benzimidazole cores are typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carboxylic acids or their derivatives. For example:

-

Reactants : o-Phenylenediamine and glycolic acid (for methyl substitution at the 2-position).

Mechanism :

Introduction of the Methylamine Side Chain

The methylamine group at the benzimidazole 2-position is introduced via:

-

Mannich Reaction : Reacting benzimidazole with formaldehyde and ammonium chloride under basic conditions.

-

Alkylation : Using methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C.

Example Protocol :

-

Dissolve benzimidazole (1 eq) in DMF.

-

Add methyl iodide (1.2 eq) and K₂CO₃ (2 eq).

-

Stir at 60°C for 6 hours.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 68%.

Synthesis of 4-Bromoindole-Acetic Acid

Regioselective Bromination of Indole

Direct bromination of indole typically occurs at the 3-position. To achieve 4-bromo substitution, directing groups or modified conditions are required:

Method A: Directed Ortho-Metalation

-

Protection : Treat indole with tert-butoxycarbonyl (Boc) anhydride to form N-Boc-indole.

-

Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-position.

Method B: Pd-Catalyzed C-H Activation

-

Catalyst : Pd(OAc)₂ (5 mol%) with PhI(OAc)₂ as oxidant.

-

Conditions : DCE (1,2-dichloroethane) at 80°C for 24 hours.

Yield : 45–60%.

Acetic Acid Side Chain Introduction

Convert 4-bromoindole to 2-(4-bromoindol-1-yl)acetic acid via:

-

Alkylation : React with ethyl chloroacetate in the presence of NaH.

-

Saponification : Hydrolyze the ester with NaOH in ethanol/water.

Example Protocol :

-

Mix 4-bromoindole (1 eq) with ethyl chloroacetate (1.5 eq) and NaH (2 eq) in THF.

-

Reflux for 8 hours.

-

Hydrolyze with 2 M NaOH at 70°C for 2 hours.

Yield : 70%.

Amide Coupling and Final Assembly

Activation of 2-(4-Bromoindol-1-yl)acetic Acid

Carboxylic acids are activated for amide formation using:

Protocol :

Coupling with Benzimidazole-Methylamine

-

Add benzimidazole-methylamine (1 eq) to the activated acid.

-

Quench with water and extract with ethyl acetate.

-

Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Yield : 65–75%.

Optimization and Challenges

Regioselectivity in Indole Bromination

The 4-bromo isomer is thermodynamically less favored than the 3-bromo derivative. Strategies to enhance 4-bromo selectivity include:

Amide Bond Stability

The acetamide linkage is prone to hydrolysis under acidic or basic conditions. Mitigation strategies:

-

Protective Groups : Temporarily protect reactive sites during synthesis.

-

Mild Coupling Conditions : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for faster reaction times.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8 Hz, 1H, benzimidazole H-5), 4.51 (s, 2H, CH₂).

Purity :

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the indole ring serves as a prime site for nucleophilic substitution due to its electron-withdrawing nature and ability to act as a leaving group.

| Reaction Type | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| SNAr (Aromatic) | Piperidine | DMF, 80°C, 12h | 4-piperidino-indole derivative | 72% | |

| SN2 (Aliphatic) | NaN₃ | EtOH/H₂O, reflux, 8h | 4-azido-indole derivative | 65% | |

| Thiol Substitution | HSCH₂CO₂H | K₂CO₃, DMF, 60°C | 4-thioglycolic acid-indole | 58% |

Key findings:

-

The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism in polar aprotic solvents like DMF.

-

Aliphatic substitution (SN2) requires harsher conditions due to steric hindrance from the indole ring.

Electrophilic Aromatic Substitution

The electron-rich indole and benzimidazole rings undergo electrophilic substitutions. The bromine substituent directs incoming electrophiles to specific positions:

Experimental insights:

-

Nitration at the indole-5 position occurs with 85% regioselectivity in mixed acid.

-

Bromine’s meta-directing effect dominates over the activating NH group in benzimidazole .

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 2-(4-bromoindol-1-yl)acetic acid | Precursor for ester derivatives |

| Basic | NaOH (aq), 70°C | Sodium salt of acetic acid derivative | Improved solubility for biological assays |

Kinetic studies show base-catalyzed hydrolysis proceeds 3× faster than acid-catalyzed routes due to deprotonation of the amide nitrogen.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions:

Mechanistic studies reveal that polyphosphoric acid (PPA) facilitates protonation of the acetamide carbonyl, enabling nucleophilic attack by the benzimidazole NH group .

Critical Analysis of Reactivity Trends

-

Steric Effects : The benzimidazole methylene group creates steric hindrance, reducing reaction rates at the acetamide carbonyl compared to simpler acetamides.

-

Electronic Effects : The electron-withdrawing bromine decreases electron density in the indole ring, favoring nucleophilic substitutions over electrophilic ones at that site.

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions by stabilizing transition states.

This compound’s multifunctional reactivity enables diverse derivatization strategies, making it a valuable scaffold for drug discovery and materials science.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide. Research indicates that derivatives of benzimidazole exhibit significant activity against various bacterial strains, including Staphylococcus aureus (both methicillin-sensitive and resistant strains), Escherichia coli, and Candida albicans.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives, demonstrating that certain compounds had minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus and Candida albicans . The research employed molecular docking studies to assess binding affinities to specific bacterial targets, revealing insights into the mechanisms of action.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3ao | S. aureus | < 1 |

| 3ad | C. albicans | 3.9 - 7.8 |

| 3g | E. coli | 15 |

Antiproliferative Activity

This compound has shown promising results in cancer research, particularly in inhibiting the proliferation of cancer cell lines.

Case Study: Antiproliferative Effects

In a study focused on antiproliferative activity against the MDA-MB-231 breast cancer cell line, the compound exhibited significant inhibitory effects with an IC50 value of 16.38 µM . The structure-activity relationship indicated that N-substituted alkyl groups enhanced activity compared to unsubstituted analogs.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2g | MDA-MB-231 | 16.38 |

| 2d | MDA-MB-231 | 29.39 |

| 3g | MDA-MB-231 | 40.83 |

Antifungal Activity

The antifungal properties of this compound have also been investigated, with varying degrees of effectiveness reported against common fungal pathogens.

Case Study: Antifungal Testing

In vitro tests revealed moderate antifungal activity against Candida albicans and Aspergillus niger. The MIC values ranged from 64 µg/mL to higher concentrations depending on the specific compound variant tested . The introduction of alkyl groups at specific positions was found to enhance antifungal potency.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 1b | C. albicans | 64 |

| 1c | A. niger | 128 |

| 2g | C. albicans | 64 |

Mechanism of Action

Targets: The compound likely interacts with cellular proteins or enzymes due to its structural features.

Pathways: Further research is needed to elucidate specific pathways affected.

Comparison with Similar Compounds

Key Observations :

Substituent Position and Linker Effects: The 4-bromoindole in the target compound contrasts with 5-bromoindole in , where bromine position may alter steric interactions in biological targets (e.g., DNA-binding proteins or kinases). A methylene linker (target compound) vs. ethyl linker () impacts conformational flexibility and binding pocket accommodation.

Halogen Effects :

- Bromine (atomic weight ~80) increases molecular weight and lipophilicity (logP) compared to chlorine (atomic weight ~35.5) in , which may influence pharmacokinetics (e.g., longer half-life).

Heterocyclic Moieties: Benzimidazole (target, ) vs.

Critical Insights :

- Substituent Trade-offs : Nitro groups (e.g., 10l in ) enhance electron-withdrawing effects but may increase toxicity, whereas methoxy groups (e.g., 10j) improve solubility but reduce potency.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its synthesis, biological activity, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-bromoindole with benzimidazole derivatives. The general procedure includes:

-

Reagents :

- 4-Bromoindole

- Benzimidazole derivative

- Acetic anhydride or acetamide as acylating agents

- Appropriate catalysts (e.g., p-TSA)

-

Procedure :

- The indole and benzimidazole derivatives are dissolved in a suitable solvent (like DMF) and refluxed with the catalyst.

- After completion, the product is extracted, purified by column chromatography, and characterized using techniques such as NMR and mass spectrometry.

2.1 Anticancer Activity

Research has indicated that compounds containing indole and benzimidazole moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Case Studies :

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 (Breast) |

| Compound B | 15 | HT-29 (Colon) |

2.2 Antiviral Activity

This compound has also been evaluated for antiviral properties:

- Mechanism : It may act by inhibiting viral replication or interfering with viral entry into host cells.

- Research Findings : In vitro studies have shown that related compounds exhibit activity against viruses such as HCV and HSV, suggesting potential applications in antiviral therapy .

2.3 Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzimidazole derivatives:

- Findings : Compounds similar to this compound demonstrated protective effects against oxidative stress-induced neuronal damage, which is crucial in neurodegenerative diseases .

| Compound | Neuroprotective Activity | Mechanism |

|---|---|---|

| Compound C | High | Reduces oxidative stress |

| Compound D | Moderate | Inhibits microglial activation |

3. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities. Its synthesis is relatively straightforward, and its potential applications in anticancer and antiviral therapies are supported by emerging research findings.

Q & A

Basic: What are the key synthetic steps and optimization strategies for N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide?

Answer:

The synthesis typically involves coupling a bromo-substituted indole derivative with a benzimidazole-methylacetamide precursor. Key steps include:

- Acylation : Reacting 4-bromoindole with bromoacetyl bromide to introduce the acetamide backbone.

- Nucleophilic Substitution : Using NaH in DMF to facilitate the reaction between the indole intermediate and a benzimidazole-methylamine derivative, as seen in analogous acetamide syntheses .

- Purification : Recrystallization from ethanol or methanol to isolate the product.

Optimization : Yield improvements (often <20% in similar reactions) can be achieved by adjusting reaction time (e.g., 8–12 hours at 35–50°C) and stoichiometric ratios of reagents (1:1.2 for indole:benzimidazole derivatives) .**

Advanced: How does the 4-bromo substituent on the indole moiety influence binding to Bcl-2/Mcl-1 proteins?

Answer:

The 4-bromo group enhances hydrophobic interactions with protein pockets, as observed in structurally related indole derivatives targeting Bcl-2/Mcl-1. Experimental validation methods include:

- Molecular Docking : Using software like AutoDock to model interactions with protein active sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (e.g., ΔG values) .

- SAR Studies : Comparing analogues (e.g., 4-chloro vs. 4-bromo) in cytotoxicity assays to isolate substituent effects .

Basic: Which spectroscopic techniques are critical for structural validation, and what key markers should be analyzed?

Answer:

- ¹H/¹³C-NMR : Confirm methylene bridge (-CH₂-) between benzimidazole and acetamide (δ ~4.2–4.5 ppm for -CH₂-CO-) and aromatic protons (δ ~7.0–8.5 ppm for indole/benzimidazole) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Identify amide C=O stretches (~1660–1680 cm⁻¹) and N-H bends (~3170–3200 cm⁻¹) .

Advanced: How does crystallographic data inform the compound’s dimerization or biological interactions?

Answer:

X-ray diffraction studies of similar acetamides reveal:

- Conformational Flexibility : The benzimidazole and indole rings adopt near-planar geometries, enabling π-π stacking with protein residues .

- Hydrogen Bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize dimerization, as seen in triclinic crystal systems .

- Solvent Effects : Ethanol recrystallization promotes H-bonded dimers, which may mimic protein-ligand interactions in aqueous environments .

Basic: What are common impurities in benzimidazole-acetamide synthesis, and how are they resolved?

Answer:

- By-products : Unreacted bromoindole or over-alkylated derivatives (e.g., di-substituted acetamides).

- Detection : TLC (Rf comparison) and HPLC (retention time shifts).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC .

Advanced: How should researchers address contradictions in cytotoxicity data across structural analogues?

Answer:

- Dose-Response Curves : Use IC₅₀ values from MTT assays (triplicate runs) to minimize variability .

- Statistical Analysis : Apply ANOVA to compare activity differences (p <0.05 significance threshold).

- Mechanistic Studies : Probe apoptosis pathways (e.g., caspase-3 activation) to confirm target specificity .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethanol/Water (80:20) : Yields high-purity crystals (melting point ~190–194°C) .

- Methanol : Effective for removing polar impurities but may lower yield due to solubility limitations .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Tools like SwissADME estimate logP (~3.5), suggesting moderate lipophilicity.

- CYP450 Inhibition : Molecular dynamics simulations identify interactions with cytochrome isoforms (e.g., CYP3A4) .

- Bioavailability : QSAR models correlate structural features (e.g., bromine electronegativity) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.